2-Nitrophenylhydrazine Hydrochloride

Descripción general

Descripción

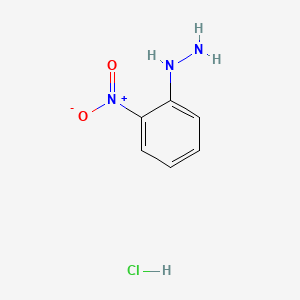

2-Nitrophenylhydrazine Hydrochloride is a chemical compound with the molecular formula C6H7N3O2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a nitro group at the ortho position. This compound is commonly used in analytical chemistry as a derivatization agent for the detection and quantification of various analytes, including fatty acids and peptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Nitrophenylhydrazine Hydrochloride can be synthesized through the nitration of phenylhydrazine. The process involves the following steps:

Nitration: Phenylhydrazine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce a nitro group at the ortho position of the phenyl ring.

Purification: The resulting 2-nitrophenylhydrazine is purified through recrystallization.

Hydrochloride Formation: The purified 2-nitrophenylhydrazine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated equipment for the nitration and purification steps to ensure consistency and efficiency. The final product is typically obtained in high purity and yield .

Análisis De Reacciones Químicas

Reaction Conditions

| Step | Reactants | Conditions | Duration |

|---|---|---|---|

| 1 | 2-nitroaniline, HCl, NaNO₂ | -10 to 0 °C | 0.5 h |

| 2 | HCl, SnCl₂·2H₂O | Water | Variable |

Reaction with Carbonyl Compounds

One of the primary applications of 2-nitrophenylhydrazine hydrochloride is in the identification and quantification of carbonyl groups (aldehydes and ketones). The reaction proceeds through a condensation mechanism, forming a hydrazone derivative.

General Reaction:

This reaction yields a colored precipitate (dinitrophenylhydrazone), which can be used for qualitative analysis .

Derivatization for Chromatographic Analysis

In analytical chemistry, this compound serves as a derivatizing agent for fatty acids and other carboxylic acids, facilitating their detection via gas chromatography or liquid chromatography. The derivatization simplifies the analysis by enhancing sensitivity and specificity.

Example Reaction:

This method allows for direct injection into chromatographic systems without extensive sample preparation .

Redox Reactions

Research indicates that hydrazines, including derivatives like this compound, can participate in redox reactions with various coenzymes and substrates under specific pH conditions. The kinetics of these reactions can vary significantly based on the substituents on the hydrazine moiety and the nature of the oxidizing agent .

Analytical Chemistry

-

Used as a reagent for detecting carbonyl compounds.

-

Enhances accuracy in quantitative analysis.

Pharmaceutical Development

-

Serves as an intermediate in synthesizing anti-cancer agents.

-

Facilitates innovative drug formulation processes.

Environmental Testing

-

Analyzes pollutants in water samples.

-

Assists industries in meeting environmental regulations.

Material Science

Aplicaciones Científicas De Investigación

Analytical Chemistry

NPH is primarily recognized for its role as a reagent in the detection and quantification of carbonyl compounds. Its applications include:

- Colorimetric Methods : NPH reacts with carbonyl groups to form hydrazones, which can be quantified spectrophotometrically. This method enhances the accuracy of analytical techniques used in various samples, including food and biological materials .

- High-Performance Liquid Chromatography (HPLC) : NPH is employed as a pre-column labeling agent for fatty acids and other compounds, improving the resolution and sensitivity of HPLC analyses .

Pharmaceutical Development

NPH plays a crucial role in synthesizing pharmaceutical intermediates:

- Anticancer Agents : It has been utilized in developing compounds that exhibit anticancer properties. For instance, studies have shown that derivatives of NPH can enhance the efficacy of existing drugs against resistant cancer cell lines .

- Drug Formulation : The compound serves as a building block for synthesizing various pharmacologically active hydrazones, which are important in drug design and development .

Environmental Testing

In environmental chemistry, NPH is used for analyzing pollutants:

- Water Quality Testing : NPH aids in detecting carbonyl pollutants in water samples, helping industries comply with environmental regulations. Its ability to form stable derivatives with environmental contaminants makes it a valuable tool for monitoring water quality .

Biochemistry

NPH is significant in biochemical research:

- Enzyme Activity Studies : It is utilized to study enzyme kinetics and protein interactions. By forming hydrazones with carbonyl-containing substrates, researchers can gain insights into metabolic pathways and enzyme mechanisms .

- Metabolomics : NPH assists in profiling metabolic changes by derivatizing metabolites for improved detection and quantification using mass spectrometry techniques .

Material Science

NPH contributes to advancements in material science:

- Synthesis of Azo Dyes : It is involved in producing azo dyes, which are widely used in the textile industry. The ability to form stable azo compounds from hydrazines makes NPH an essential reagent in dye synthesis .

- Polymer Chemistry : The compound's reactivity allows it to be used in creating functionalized polymers with specific properties for various applications, including coatings and adhesives .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of NPH derivatives against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, enhancing the potential for developing new therapeutic agents .

Case Study 2: Environmental Monitoring

In a recent environmental study, NPH was employed to assess the presence of carbonyl pollutants in industrial wastewater. The findings demonstrated its effectiveness as a reliable reagent for monitoring compliance with environmental standards .

Mecanismo De Acción

The mechanism of action of 2-Nitrophenylhydrazine Hydrochloride involves its ability to form stable derivatives with various analytes. The hydrazine moiety reacts with carbonyl groups to form hydrazones, which are stable and can be easily detected and quantified using chromatographic techniques. This property makes it a valuable tool in analytical chemistry for the detection of carbonyl-containing compounds .

Comparación Con Compuestos Similares

Similar Compounds

3-Nitrophenylhydrazine Hydrochloride: Similar to 2-Nitrophenylhydrazine Hydrochloride but with the nitro group at the meta position.

2,4-Dinitrophenylhydrazine: Contains two nitro groups at the ortho and para positions.

Phenylhydrazine: Lacks the nitro group and is less reactive compared to its nitro-substituted derivatives.

Uniqueness

This compound is unique due to the presence of the nitro group at the ortho position, which enhances its reactivity and makes it a more effective derivatization agent compared to phenylhydrazine. The ortho-nitro group also influences the compound’s electronic properties, making it more suitable for specific analytical applications .

Actividad Biológica

2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl) is a chemical compound with significant biological activity. This article explores its mechanisms of action, toxicological effects, and applications in biological research, supported by relevant data tables and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 153.14 g/mol

- CAS Number : 3034-19-3

The biological activity of 2-NPH·HCl is largely attributed to its ability to form hydrazones with carbonyl compounds. This reaction is pivotal in various biochemical assays, particularly in the quantification of short-chain fatty acids (SCFAs) as derivatives for high-performance liquid chromatography (HPLC) analysis . The derivatization process enhances the detection sensitivity and resolution of SCFAs, which are crucial indicators of gut microbiota health and metabolic status .

Toxicological Effects

Research indicates that hydrazine derivatives, including 2-NPH·HCl, exhibit potential carcinogenic properties. Long-term exposure to phenylhydrazine compounds has been linked to various forms of cancer, including lung and stomach cancers in animal studies . The mechanism may involve indirect alkylation of DNA, leading to mutagenic effects. The following table summarizes key findings from toxicological studies:

Derivatization for HPLC Analysis

2-NPH·HCl is widely used in analytical chemistry for the derivatization of various compounds, enhancing their detection in chromatographic methods. For instance, it has been employed in the analysis of fatty acids derived from biological samples . The following table outlines a typical HPLC method utilizing 2-NPH·HCl:

| Parameter | Details |

|---|---|

| Column | Luna Phenomenex CN |

| Mobile Phase | Phosphate buffer/Acetonitrile (50:50) |

| Detection Wavelength | 240 nm |

| Sample Preparation | Derivatization with 2-NPH·HCl |

Case Studies

- Short-Chain Fatty Acid Analysis : A study utilized 2-NPH·HCl to derivatize SCFAs in mouse feces, demonstrating its effectiveness in monitoring gut microbiota changes associated with dietary modifications .

- Toxicity Assessment : A comprehensive review highlighted the toxicological implications of hydrazine exposure, detailing systemic effects such as respiratory distress and neurological symptoms following inhalation or ingestion .

- Carcinogenic Potential : Research involving chronic exposure to phenylhydrazine derivatives indicated a correlation between dosage and tumor incidence in laboratory animals, emphasizing the need for caution in handling these compounds .

Propiedades

IUPAC Name |

(2-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUBVSAYUSFHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971848 | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-87-4, 56413-75-3 | |

| Record name | Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056413753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6293-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-nitrophenylhydrazine hydrochloride in the context of these research papers?

A1: this compound is primarily used as a derivatizing agent for the detection and quantification of carboxylic acids. [, , , , , , , , ] This involves reacting the carboxylic acid with this compound to form a colored acid hydrazide derivative, which can be detected using spectroscopic techniques like colorimetry or HPLC.

Q2: What types of carboxylic acids can be detected using this compound?

A2: The research demonstrates its use in detecting a wide range of carboxylic acids, including:

- Aliphatic acids: Such as acetic acid and stearic acid. []

- Aromatic acids: Such as benzoic acid. []

- Dicarboxylic acids: Such as citric acid. []

- Fatty acids: Including saturated and unsaturated fatty acids from C10:0 to C22:6. [, , , ]

- Pharmaceutical compounds: Containing carboxylic acid groups, such as non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid, mefenamic acid, niflumic acid, ketoprofen, ibuprofen, diclofenac sodium, and indomethacin, as well as ursodeoxycholic acid. [, ]

Q3: How does the derivatization reaction with this compound work?

A3: The carboxylic acid reacts with this compound in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a base like pyridine. [, , ] This forms an acid hydrazide derivative. The reaction is typically carried out in an organic solvent like ethanol.

Q4: What are the advantages of using this compound for carboxylic acid analysis?

A4: * Sensitivity: The resulting hydrazide derivatives exhibit intense colors, allowing for sensitive detection even at low concentrations. [, , ]* Versatility: It can be used to analyze a variety of carboxylic acids in different matrices, including biological samples, pharmaceutical formulations, and food products. [, , , , , ]* Compatibility with HPLC: The hydrazide derivatives are suitable for analysis by HPLC, allowing for separation and quantification of complex mixtures. [, , , ]

Q5: Are there limitations to using this compound for carboxylic acid analysis?

A5: * Selectivity: While the method is effective for carboxylic acids, it may show reduced sensitivity for other compounds like amino acids, hydroxybenzoic acids, and aminobenzoic acids. []* Side Reactions: The research highlights potential side reactions, such as the formation of ethyl esters with certain carboxylic acids like salicylic acid during the derivatization process. [] This emphasizes the importance of optimizing reaction conditions and considering potential interferences.

Q6: Are there analytical methods specifically validated for using this compound derivatives?

A6: Yes, researchers have developed and validated spectrophotometric and RP-HPLC-DAD methods for determining ursodeoxycholic acid by derivatizing it with this compound. [] This involved optimizing parameters like reagent concentration, heating temperature, and time for the derivatization reaction, as well as selecting suitable chromatographic conditions for separation and detection.

Q7: Can this method be used to analyze fatty acid composition in biological samples?

A7: Yes, researchers have successfully applied this method to determine serum free fatty acid compositions. [] The direct derivatization method eliminates the need for complex isolation steps and provides a relatively simple and reproducible approach for analyzing fatty acid profiles in biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.